molecular formula C12H17N3O B6810421 N-(3-bicyclo[3.1.0]hexanyl)-2-(5-methyl-1H-imidazol-4-yl)acetamide

N-(3-bicyclo[3.1.0]hexanyl)-2-(5-methyl-1H-imidazol-4-yl)acetamide

Cat. No.: B6810421
M. Wt: 219.28 g/mol
InChI Key: FLPNPFJRLFDXKL-UHFFFAOYSA-N
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Description

N-(3-bicyclo[310]hexanyl)-2-(5-methyl-1H-imidazol-4-yl)acetamide is a complex organic compound featuring a bicyclic hexane ring fused with an imidazole moiety

Properties

IUPAC Name

N-(3-bicyclo[3.1.0]hexanyl)-2-(5-methyl-1H-imidazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-7-11(14-6-13-7)5-12(16)15-10-3-8-2-9(8)4-10/h6,8-10H,2-5H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPNPFJRLFDXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CC(=O)NC2CC3CC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bicyclo[3.1.0]hexanyl)-2-(5-methyl-1H-imidazol-4-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the bicyclo[3.1.0]hexane ring: This can be achieved through a followed by ring-closing metathesis.

    Introduction of the imidazole moiety: This step involves the alkylation of an imidazole derivative with a suitable electrophile.

    Coupling of the two fragments: The final step is the coupling of the bicyclohexane and imidazole fragments through an amide bond formation, typically using peptide coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-bicyclo[3.1.0]hexanyl)-2-(5-methyl-1H-imidazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like m-CPBA.

    Reduction: The bicyclohexane ring can be reduced under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: m-CPBA, DMSO

    Reduction: H2, Pd/C

    Substitution: Alkyl halides, base (e.g., NaH)

Major Products

    Oxidation: Oxidized imidazole derivatives

    Reduction: Reduced bicyclohexane derivatives

    Substitution: Substituted imidazole derivatives

Scientific Research Applications

N-(3-bicyclo[3.1.0]hexanyl)-2-(5-methyl-1H-imidazol-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, particularly in the modulation of biological pathways.

Mechanism of Action

The mechanism of action of N-(3-bicyclo[3.1.0]hexanyl)-2-(5-methyl-1H-imidazol-4-yl)acetamide involves its interaction with specific molecular targets. The imidazole moiety can interact with enzymes or receptors, modulating their activity. The bicyclohexane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.0]butanes: Known for their strain-release properties and applications in bioconjugation.

    Bicyclo[3.3.0]octanes: Used in the synthesis of natural products with high strain energy.

Uniqueness

N-(3-bicyclo[3.1.0]hexanyl)-2-(5-methyl-1H-imidazol-4-yl)acetamide is unique due to its combination of a bicyclic hexane ring and an imidazole moiety, which imparts distinct chemical and biological properties not found in other similar compounds.

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